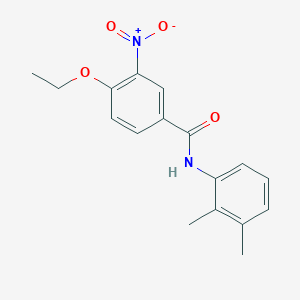
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine, also known as BAM-15, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have potential applications in various areas of scientific research, including mitochondrial biology, cancer research, and neurodegenerative diseases. In mitochondrial biology, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been found to increase the oxygen consumption rate and ATP production in cells, suggesting that it may improve mitochondrial function. In cancer research, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to induce apoptosis in cancer cells, indicating that it may have anti-cancer properties. In neurodegenerative diseases, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been found to protect against neuronal cell death and improve cognitive function in animal models.
Wirkmechanismus
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine is believed to work by targeting the mitochondrial inner membrane and increasing the proton leak, which leads to an increase in mitochondrial respiration and ATP production. This process is thought to be mediated by the uncoupling protein 1 (UCP1), which is expressed in brown adipose tissue and plays a role in thermogenesis.
Biochemical and Physiological Effects:
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have several biochemical and physiological effects, including increased oxygen consumption rate, increased ATP production, and induction of apoptosis in cancer cells. In addition, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been found to protect against neuronal cell death and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine is that it can be used to study mitochondrial function and metabolism in cells and tissues. However, one limitation of (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine is that it may have off-target effects on other cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine, including further investigation of its mechanism of action and its potential applications in mitochondrial biology, cancer research, and neurodegenerative diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine could help to optimize its use in scientific research.
Synthesemethoden
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methylphenol and 3,4-dimethoxybenzaldehyde in the presence of a reducing agent and a base. The resulting intermediate is then subjected to reductive amination to yield (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine.
Eigenschaften
IUPAC Name |
4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-6-14(11)18-10-12-4-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFFYBOIJNQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)


![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)

